molecular formula C20H29ClN2 B8200400 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride

1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride

Cat. No.: B8200400
M. Wt: 332.9 g/mol
InChI Key: HGBADTLQSZGLDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C20H29ClN2 and a molecular weight of 332.91 g/mol . It is an ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique structure, which includes a cyclooctyl group and a mesityl group attached to an imidazolium core.

Preparation Methods

The synthesis of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cyclooctyl-1H-imidazole with mesityl chloride under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is largely dependent on its ionic nature. The imidazolium core can interact with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, stability, and reactivity of other molecules in solution. The cyclooctyl and mesityl groups provide steric hindrance, which can affect the compound’s overall reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other imidazolium-based ionic liquids, such as:

The uniqueness of this compound lies in its combination of a bulky cyclooctyl group and a mesityl group, which provides unique steric and electronic properties that can be advantageous in specific applications.

Properties

IUPAC Name

1-cyclooctyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N2.ClH/c1-16-13-17(2)20(18(3)14-16)22-12-11-21(15-22)19-9-7-5-4-6-8-10-19;/h11-15,19H,4-10H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBADTLQSZGLDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCC3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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